3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its quinoline backbone, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of functional groups such as the hydroxy group at position 4 and the oxo group at position 2 contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring system . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form a quinone derivative.
Reduction: The oxo group at position 2 can be reduced to form a hydroxyl group.
Substitution: The nitrile group at position 3 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and type of functional groups.
2-Hydroxyquinoline: Another quinoline derivative with a hydroxy group at position 2 instead of position 4.
Quinoline-3-carboxylic acids: Compounds with a carboxylic acid group at position 3 instead of a nitrile group.
Uniqueness
3-Quinolinecarbonitrile, 1,2-dihydro-4-hydroxy-2-oxo- is unique due to the presence of both a nitrile group and a hydroxy group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6N2O2 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-4aH-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4,6,13H |
InChI Key |
RJAVUTDJTPKKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C(=C2O)C#N)C=C1 |
Origin of Product |
United States |
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